3-Fluoro-2-nitroanisole
Overview
Description
3-Fluoro-2-nitroanisole: is an organic compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . It is a fluorinated nitroanisole derivative, characterized by the presence of a fluorine atom at the third position and a nitro group at the second position on the anisole ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-2-nitroanisole can be synthesized through several methods. One common approach involves the nitration of 3-fluoroanisole using a mixture of concentrated nitric acid and sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-nitroanisole undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 3-Fluoro-2-aminoanisole.
Substitution: Various substituted anisole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-2-nitroanisole is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3-fluoro-2-nitroanisole depends on its chemical reactivity and the specific context in which it is used. For instance, in reduction reactions, the nitro group undergoes a transformation to an amino group through a series of electron transfer steps facilitated by the catalyst . The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions it participates in.
Comparison with Similar Compounds
- 2-Fluoro-3-nitroanisole
- 4-Fluoro-2-nitroanisole
- 3-Fluoro-4-nitroanisole
Comparison: Compared to its analogs, 3-fluoro-2-nitroanisole is unique due to the specific positioning of the fluorine and nitro groups on the anisole ring. This positioning influences its reactivity and the types of chemical transformations it can undergo. For example, the presence of the fluorine atom at the third position can affect the electron density of the aromatic ring, thereby altering its reactivity in electrophilic aromatic substitution reactions .
Biological Activity
3-Fluoro-2-nitroanisole is a nitroaromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H8FNO3 and features a fluorine atom, a nitro group, and a methoxy group attached to a benzene ring. The presence of these substituents influences its reactivity and interaction with biological molecules.
Target Interaction
Nitroaromatic compounds like this compound typically interact with various enzymes and proteins within cells. The nitro group can undergo enzymatic reduction, leading to the formation of reactive intermediates that may cause cellular damage or interact with cellular targets, such as nucleic acids and proteins .
Biochemical Pathways
The compound is known to participate in several biochemical processes:
- Redox Cycling : This process can generate reactive oxygen species (ROS), contributing to oxidative stress in cells.
- Enzymatic Interactions : It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics .
Pharmacokinetics
This compound can be absorbed in the body and undergoes metabolic transformations that affect its bioavailability. The exact pharmacokinetic profile remains under investigation, but it is known that nitroaromatic compounds can lead to significant cellular effects such as DNA damage and oxidative stress.
Cytotoxicity and Antimicrobial Properties
Research indicates that this compound exhibits cytotoxic effects against various cell lines. A study demonstrated that derivatives of nitroaromatic compounds showed activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis . The mechanism behind this activity is believed to involve the generation of reactive intermediates that disrupt cellular functions.
Case Studies
- Antitubercular Activity : A series of compounds derived from this compound were synthesized and evaluated for their antitubercular properties. The most potent derivative showed minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL against different strains of M. tuberculosis .
- Oxidative Stress Induction : In vitro studies have shown that exposure to this compound can induce oxidative stress in mammalian cells, leading to increased levels of ROS and subsequent cellular damage.
Subcellular Localization
The localization of this compound within cells is crucial for its biological activity. It has been noted to localize in mitochondria and the endoplasmic reticulum, where it may interfere with mitochondrial function and protein processing.
Toxicological Profile
The compound's interaction with biological systems raises concerns regarding its toxicity. Nitroaromatic compounds are often associated with carcinogenic potential due to their ability to form reactive metabolites that can bind to DNA and induce mutations .
Summary Table of Biological Activities
Properties
IUPAC Name |
1-fluoro-3-methoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWOSSBFNSZKAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382284 | |
Record name | 3-Fluoro-2-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641-49-6 | |
Record name | 3-Fluoro-2-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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